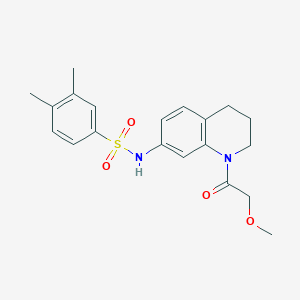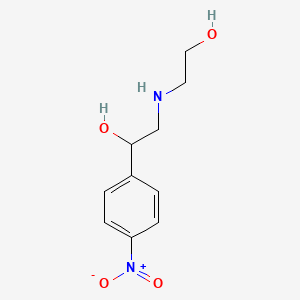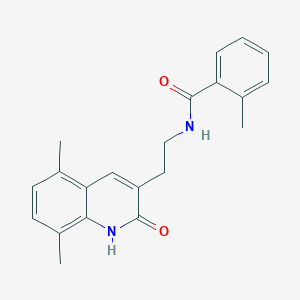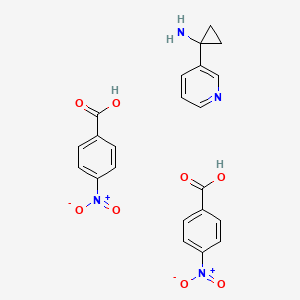
1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) is a chemical compound with the molecular formula C8H10N2·2C7H5NO4 and a molecular weight of 468.41 g/mol It is a derivative of cyclopropanamine, featuring a pyridine ring and two 4-nitrobenzoate groups
准备方法
The synthesis of 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) typically involves the reaction of 1-(Pyridin-3-yl)cyclopropanamine with 4-nitrobenzoic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bonds . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or column chromatography to obtain the final product in high purity.
化学反应分析
1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the cyclopropane ring, depending on the reagents and conditions used. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amine derivatives.
科学研究应用
1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring and the nitrobenzoate groups can participate in binding interactions, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar compounds to 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) include other cyclopropanamine derivatives and nitrobenzoate esters. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activities. The uniqueness of 1-(Pyridin-3-yl)cyclopropan-1-amine bis(4-nitrobenzoate) lies in its combination of a cyclopropane ring, a pyridine ring, and nitrobenzoate groups, which confer distinct chemical and biological properties.
Some similar compounds include:
- 1-(Pyridin-2-yl)cyclopropan-1-amine bis(4-nitrobenzoate)
- 1-(Pyridin-4-yl)cyclopropan-1-amine bis(4-nitrobenzoate)
- 1-(Pyridin-3-yl)cyclopropan-1-amine bis(3-nitrobenzoate)
These compounds can be compared based on their structural differences and the resulting variations in their chemical and biological activities.
属性
IUPAC Name |
4-nitrobenzoic acid;1-pyridin-3-ylcyclopropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2C7H5NO4/c9-8(3-4-8)7-2-1-5-10-6-7;2*9-7(10)5-1-3-6(4-2-5)8(11)12/h1-2,5-6H,3-4,9H2;2*1-4H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFSMZFUWJJPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=CC=C2)N.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
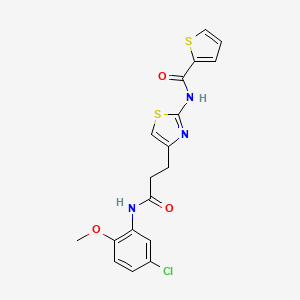
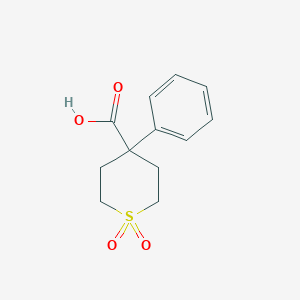

![4-({1-[3-(4-methanesulfonylphenyl)propanoyl]azetidin-3-yl}oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2539273.png)
![4-chloro-N'-[(1E)-{2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-thiazol-5-yl}methylidene]benzohydrazide](/img/structure/B2539274.png)
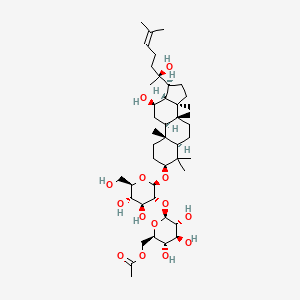
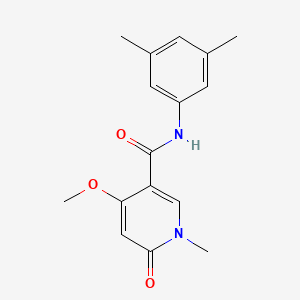
![Ethyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2539277.png)
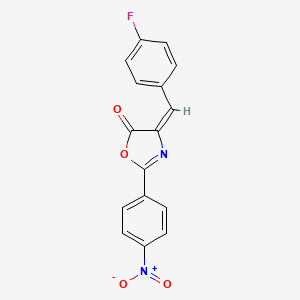
![N-(4-bromo-2-fluorophenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2539282.png)
